(S)-2-Benzylpiperazine dihydrochloride (S)-2-Benzylpiperazine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13534900
InChI: InChI=1S/C11H16N2.2ClH/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11;;/h1-5,11-13H,6-9H2;2*1H/t11-;;/m0../s1
SMILES: C1CNC(CN1)CC2=CC=CC=C2.Cl.Cl
Molecular Formula: C11H18Cl2N2
Molecular Weight: 249.18 g/mol

(S)-2-Benzylpiperazine dihydrochloride

CAS No.:

Cat. No.: VC13534900

Molecular Formula: C11H18Cl2N2

Molecular Weight: 249.18 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Benzylpiperazine dihydrochloride -

Specification

Molecular Formula C11H18Cl2N2
Molecular Weight 249.18 g/mol
IUPAC Name (2S)-2-benzylpiperazine;dihydrochloride
Standard InChI InChI=1S/C11H16N2.2ClH/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11;;/h1-5,11-13H,6-9H2;2*1H/t11-;;/m0../s1
Standard InChI Key JHRUMWHRCFWZKW-IDMXKUIJSA-N
Isomeric SMILES C1CN[C@H](CN1)CC2=CC=CC=C2.Cl.Cl
SMILES C1CNC(CN1)CC2=CC=CC=C2.Cl.Cl
Canonical SMILES C1CNC(CN1)CC2=CC=CC=C2.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

(S)-2-Benzylpiperazine dihydrochloride has the molecular formula C₁₁H₁₈Cl₂N₂, corresponding to a molecular weight of 249.18 g/mol . The compound’s structure consists of a piperazine core (a six-membered ring with two nitrogen atoms at positions 1 and 4) substituted with a benzyl group at position 2. The (S)-configuration denotes the spatial arrangement of the benzyl group relative to the chiral center at position 2.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of benzylpiperazine derivatives typically involves reductive amination or nucleophilic substitution. For the racemic 2-benzylpiperazine, a common method includes:

  • Reductive alkylation: Reacting piperazine with benzaldehyde under hydrogenation conditions .

  • Chiral resolution: Separating enantiomers via diastereomeric salt formation using chiral acids (e.g., tartaric acid) .

The dihydrochloride salt is formed by treating the free base with hydrochloric acid, as described in the preparation of 1-(4-chlorobenzyl)-4-(2,4-dichlorocinnamyl)piperazine dihydrochloride .

Table 1: Key Synthetic Parameters for 2-Benzylpiperazine Dihydrochloride

ParameterValue/DescriptionSource
Starting materialsPiperazine, benzaldehyde, HCl
Reaction temperature100–150°C (for reductive condensation)
Chiral resolution agentL-(+)-Tartaric acid
Yield65–70% (after recrystallization)

Physicochemical Properties

Solubility and Stability

(S)-2-Benzylpiperazine dihydrochloride is highly soluble in water (>50 mg/mL) due to its ionic nature. It remains stable under ambient conditions but degrades upon prolonged exposure to light or moisture . The compound’s hydrochloride form ensures improved bioavailability compared to the free base.

Spectroscopic Data

  • ¹H NMR (D₂O): δ 7.30–7.50 (m, 5H, aromatic), 3.80–4.10 (m, 4H, piperazine), 3.20 (s, 2H, CH₂Ph), 2.90–3.10 (m, 4H, piperazine) .

  • Melting point: 215–218°C (decomposition) .

Pharmacological Applications

σ₁ Receptor Antagonism

Recent studies highlight benzylpiperazines as σ₁ receptor antagonists for neuropathic pain. Compound 15 (a cyclohexyl-substituted derivative) showed a Kᵢ of 1.6 nM for σ₁R and >1,400-fold selectivity over σ₂R . The (S)-enantiomer of 2-benzylpiperazine may exhibit enhanced receptor affinity due to stereoselective binding, though specific data remain unpublished.

Table 2: Pharmacological Profile of Benzylpiperazine Derivatives

CompoundTargetKᵢ (nM)Selectivity (σ₂/σ₁)Application
(S)-2-Benzylpiperazineσ₁ ReceptorN/AN/ATheoretical model
15 σ₁ Receptor1.6886Neuropathic pain
1-(4-Cl-Bn) derivativeLipid metabolismN/AN/AHyperlipidemia

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